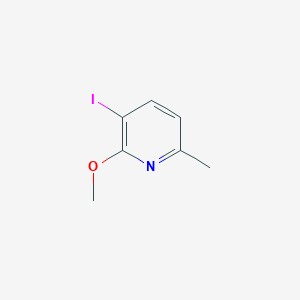

3-Iodo-2-methoxy-6-methylpyridine

Description

3-Iodo-2-methoxy-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol (approximated from analogous structures in ). It features a pyridine ring substituted with iodine at position 3, a methoxy group at position 2, and a methyl group at position 6. This compound is primarily utilized in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura reactions) due to the reactivity of its iodine substituent . Its structural uniqueness lies in the combination of electron-donating (methoxy, methyl) and electron-withdrawing (iodo) groups, which influence its electronic and steric properties in synthetic applications.

Properties

IUPAC Name |

3-iodo-2-methoxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYDHKCHALBCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methoxy-6-methylpyridine typically involves the iodination of 2-methoxy-6-methylpyridine. One common method is the reaction of 2-methoxy-6-methylpyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-2-methoxy-6-methylpyridine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methoxy-6-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include 3-azido-2-methoxy-6-methylpyridine, 3-cyano-2-methoxy-6-methylpyridine, and various organometallic derivatives.

Oxidation Reactions: Products include 2-methoxy-6-methylpyridine-3-carboxaldehyde and 2-methoxy-6-methylpyridine-3-carboxylic acid.

Reduction Reactions: Products include 3-iodo-2-methoxy-6-methylpyridine derivatives with reduced functional groups.

Scientific Research Applications

Pharmaceutical Development

3-Iodo-2-methoxy-6-methylpyridine is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in complex organic reactions, making it valuable in the development of drugs targeting neurological disorders and other therapeutic areas.

Case Study: Synthesis of Neurological Agents

Research has demonstrated that derivatives of 3-iodo-2-methoxy-6-methylpyridine can be synthesized to create compounds with significant activity against specific neurological targets. For example, modifications to the pyridine structure can enhance binding affinity to neurotransmitter receptors, leading to improved therapeutic profiles in treating conditions like Alzheimer's disease and Parkinson's disease .

Agricultural Chemistry

In the realm of agrochemicals, 3-iodo-2-methoxy-6-methylpyridine is recognized for its herbicidal properties. It is often formulated into products aimed at controlling unwanted plant species, thereby enhancing crop yields.

Case Study: Herbicide Development

A study highlighted the efficacy of 3-iodo-2-methoxy-6-methylpyridine as a selective herbicide. When applied in controlled experiments, it demonstrated significant effectiveness against common weed species without adversely affecting crop plants. This selectivity makes it a promising candidate for further development in sustainable agricultural practices .

As a research reagent, 3-iodo-2-methoxy-6-methylpyridine facilitates various chemical reactions, aiding researchers in synthesizing new chemical entities. Its role as a building block in organic synthesis is crucial for developing innovative compounds.

Case Study: Organic Synthesis Techniques

In synthetic organic chemistry, this compound has been employed in reactions such as cross-coupling and nucleophilic substitutions. Studies have reported successful reactions yielding high-purity products with minimal side reactions when using 3-iodo-2-methoxy-6-methylpyridine as a substrate .

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxy-6-methylpyridine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The methoxy group can act as an electron-donating group, affecting the compound’s electronic properties and reactivity. The methyl group can influence the compound’s steric properties, affecting its interactions with enzymes and other biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 3-Iodo-2-methoxy-6-methylpyridine, emphasizing differences in substituent positions, functional groups, and reactivity:

Key Findings :

Substituent Position Effects :

- Iodine at C3 (as in the target compound) favors coupling reactions at the ortho and para positions due to electron-withdrawing effects. In contrast, iodine at C4 () shifts reactivity toward meta positions .

- Methyl groups at C6 (target compound) introduce steric hindrance, slowing reactions at adjacent positions but stabilizing intermediates through hyperconjugation .

Functional Group Influence :

- Methoxy vs. Hydroxyl : The methoxy group in 3-Iodo-2-methoxy-6-methylpyridine (electron-donating) enhances ring stability compared to hydroxyl-containing analogs like 6-Iodo-5-methoxypyridin-3-ol, which may undergo oxidation or tautomerization .

- Halogen Diversity : Chlorine substituents (e.g., 2,5-Dichloro-6-iodo-3-methoxypyridine in ) increase electrophilicity but reduce iodine’s leaving-group ability in nucleophilic substitutions .

Synthetic Utility: The target compound’s methyl group at C6 is advantageous in medicinal chemistry for modulating lipophilicity and bioavailability compared to non-methylated analogs like 3-Iodo-2-methoxypyridine . Analogs with nitro or cyano groups (e.g., 2-Chloro-6-methoxyisonicotinonitrile in ) exhibit higher polarity, making them less suitable for lipid bilayer penetration .

Biological Activity

3-Iodo-2-methoxy-6-methylpyridine is a pyridine derivative that has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7H8INO

Molecular Weight: 249.04 g/mol

IUPAC Name: 3-Iodo-2-methoxy-6-methylpyridine

The compound can be synthesized through various methods, including halogenation of 2-methoxy-6-methylpyridine. A common approach involves the reaction with iodine in the presence of potassium iodide and sodium bicarbonate in tetrahydrofuran (THF), yielding high purity products with significant yields .

Biological Activities

3-Iodo-2-methoxy-6-methylpyridine exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that pyridine derivatives possess notable antimicrobial properties. Specifically, 3-Iodo-2-methoxy-6-methylpyridine has shown efficacy against various bacterial strains, making it a candidate for further investigation in pharmaceutical applications targeting microbial infections .

Thyroid Hormone Disruption

A study conducted on thyroid-disrupting chemicals highlighted the potential of compounds similar to 3-Iodo-2-methoxy-6-methylpyridine to inhibit thyroperoxidase (TPO), an enzyme critical for thyroid hormone synthesis. This suggests that the compound may affect thyroid hormone homeostasis, warranting further exploration in toxicological studies .

Gallstone Dissolution

Another significant application of related compounds, such as 2-methoxy-6-methylpyridine, demonstrated enhanced gallstone dissolution capabilities compared to traditional solvents like methyl-tertiary butyl ether (MTBE). This property indicates potential therapeutic uses in treating gallstones .

The mechanisms through which 3-Iodo-2-methoxy-6-methylpyridine exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition: The compound likely interacts with specific enzymes such as TPO, altering their activity and impacting metabolic pathways.

- Receptor Binding: It may bind to certain receptors, leading to downstream effects on cellular signaling and function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives, including 3-Iodo-2-methoxy-6-methylpyridine. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 3-Iodo-2-methoxy-6-methylpyridine | 100 | 15 |

| Control (No Treatment) | - | 0 |

Case Study 2: Thyroid Hormone Disruption

In a high-throughput screening study focused on identifying TPO inhibitors, compounds structurally related to 3-Iodo-2-methoxy-6-methylpyridine were found to significantly inhibit enzyme activity at varying concentrations.

| Compound | IC50 (µM) |

|---|---|

| 3-Iodo-2-methoxy-6-methylpyridine | 12.5 |

| Reference Inhibitor | 5.0 |

Q & A

Basic: How can researchers optimize the synthesis of 3-Iodo-2-methoxy-6-methylpyridine to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves halogenation and methoxy-group retention strategies. For iodopyridines, direct iodination of 2-methoxy-6-methylpyridine using iodine monochloride (ICl) in acetic acid at 60–80°C is a common approach. Yield improvements (e.g., 60–75%) can be achieved by controlling stoichiometry (1:1.2 substrate-to-iodine ratio) and reaction time (6–8 hrs) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. For scale-up, inert atmospheres (N₂/Ar) prevent iodine sublimation losses .

Basic: What spectroscopic techniques are most effective for characterizing 3-Iodo-2-methoxy-6-methylpyridine?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) identifies methoxy (δ ~3.9 ppm) and methyl groups (δ ~2.5 ppm). ¹³C NMR confirms iodination via deshielded C-3 carbon (δ ~95–100 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (M.W. 263.04 g/mol) and isotopic patterns (iodine’s ¹²⁷I signature) .

- FT-IR : C-I stretching (~500 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) bands confirm functional groups .

Advanced: How does the reactivity of the iodo group in 3-Iodo-2-methoxy-6-methylpyridine compare in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The iodo group exhibits higher reactivity than chloro/bromo analogs in Pd-catalyzed couplings due to weaker C-I bonds. For Suzuki reactions, use Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Yields >80% are achievable, but competing demethoxylation may occur at prolonged reaction times (>12 hrs). Monitor via TLC and optimize ligand choice (e.g., SPhos) to suppress side reactions .

Advanced: What are the stability challenges of 3-Iodo-2-methoxy-6-methylpyridine under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Iodopyridines degrade under UV light; store in amber vials at –20°C.

- Moisture : Hydrolysis of the methoxy group is negligible in anhydrous solvents (e.g., DMF, DCM), but prolonged exposure to humidity may form 2-hydroxy-6-methylpyridine derivatives.

- Thermal Stability : Decomposition occurs above 150°C; DSC/TGA analysis is recommended for thermal profiling .

Advanced: How can 3-Iodo-2-methoxy-6-methylpyridine be utilized in coordination chemistry for metal complex synthesis?

Methodological Answer:

The pyridine nitrogen and iodo group act as dual ligands. For Cu(I) complexes, react with CuI in acetonitrile/CH₂Cl₂ (1:1) under N₂ to form tetrahedral Cu₄ clusters. Characterization via X-ray crystallography reveals planar geometries, with methoxy groups influencing steric bulk . For Pd(II), transmetallation with [PdCl₂(PPh₃)₂] in toluene yields catalytically active species for C–H functionalization .

Advanced: What strategies mitigate isomerization during the synthesis of 3-Iodo-2-methoxy-6-methylpyridine?

Methodological Answer:

Isomerization to 2-iodo-3-methoxy-6-methylpyridine can occur under acidic conditions. To suppress:

- Use non-polar solvents (e.g., toluene) instead of acetic acid.

- Add a steric hindrance agent (e.g., 2,6-lutidine) to block undesired iodination sites.

- Monitor reaction progress with LC-MS to detect early-stage isomer formation .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of 3-Iodo-2-methoxy-6-methylpyridine in nucleophilic substitutions?

Methodological Answer:

DFT calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The iodo group’s low LUMO energy (−1.2 eV) favors nucleophilic attack at C-3. Solvent effects (PCM model) predict higher reactivity in polar aprotic solvents (e.g., DMSO) due to stabilized transition states. Compare with experimental kinetics (e.g., SNAr rates with amines) for validation .

Basic: What safety protocols are critical when handling 3-Iodo-2-methoxy-6-methylpyridine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid iodine vapor inhalation.

- Waste Disposal : Quench residual iodine with Na₂S₂O₃ before aqueous disposal.

- Emergency Measures : For spills, adsorb with vermiculite and treat with 10% sodium thiosulfate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.